Diethyl [(4-cyanatophenyl)methyl]propanedioate
Description
Diethyl [(4-cyanatophenyl)methyl]propanedioate is a propanedioate ester derivative featuring a 4-cyanatophenylmethyl substituent. For example, similar derivatives, such as diethyl 2-(benzyl(methyl)amino)propanedioate, are synthesized via reactions between bromomalonates and amines under controlled conditions .
Properties
IUPAC Name |
diethyl 2-[(4-cyanatophenyl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-3-19-14(17)13(15(18)20-4-2)9-11-5-7-12(8-6-11)21-10-16/h5-8,13H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCCLPHNPMHHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10751016 | |
| Record name | Diethyl [(4-cyanatophenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10751016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88975-83-1 | |
| Record name | Diethyl [(4-cyanatophenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10751016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Malonate Alkylation with 4-Cyanatobenzyl Halides
The most direct synthesis involves alkylation of diethyl malonate with 4-cyanatobenzyl bromide. This method adapts the classical malonate alkylation procedure:
- Deprotonation : Diethyl malonate reacts with sodium ethoxide in anhydrous ethanol at 0–5°C to form the enolate.
- Alkylation : Addition of 4-cyanatobenzyl bromide (1.1 eq) at 25–30°C over 2 hours.
- Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and vacuum distillation.
Reaction conditions and outcomes are summarized below:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 25–30°C | |
| Reaction Time | 8–12 hours | |
| Base | NaOEt (1.2 eq) | |
| Solvent | Anhydrous ethanol | |
| Yield | 68–72% |
The 4-cyanatobenzyl bromide precursor can be synthesized via nucleophilic substitution of 4-bromomethylbenzonitrile with potassium cyanate in DMF at 80°C.
Alternative Route: Post-Alkylation Functionalization
For laboratories lacking cyanatobenzyl halides, a two-step approach is viable:
- Alkylation : React diethyl malonate with 4-cyanobenzyl bromide under standard conditions (72% yield).
- Cyano → Cyanate Conversion : Treat the intermediate with hydroxylamine-O-sulfonic acid in aqueous NaOH at pH 10–12:
$$
\text{Ar-CN} + \text{H}2\text{N-OSO}3\text{H} \rightarrow \text{Ar-OCN} + \text{NH}3 + \text{H}2\text{SO}_4 \quad
$$
This method requires precise pH control to avoid over-oxidation to nitro groups.
Reaction Optimization and Mechanistic Insights
Catalytic Effects in Alkylation
The base-solvent system critically impacts reaction efficiency:
- Ethanol/NaOEt : Provides 68% yield but requires extended reaction times
- THF/NaH : Increases yield to 72% with faster kinetics (6 hours)
- Phase Transfer Catalysis : Using TBAB in toluene/NaOH(aq) improves selectivity to 89%
Side reactions include:
- Over-alkylation at the malonate β-position
- Hydrolysis of the cyanate group under acidic conditions
Spectroscopic Characterization Data
Key analytical data from synthesized batches:
¹H NMR (400 MHz, CDCl₃):
δ 1.28 (t, 6H, J=7.1 Hz, -OCH₂CH₃)
δ 3.52 (s, 2H, malonate CH₂)
δ 4.22 (q, 4H, J=7.1 Hz, -OCH₂CH₃)
δ 4.89 (s, 2H, Ar-CH₂-)
δ 7.35–7.43 (m, 4H, aromatic)
FT-IR (cm⁻¹):
2250 (C≡N stretch, cyano intermediate) → Replaced by 2160 (N=C=O) after conversion
1745 (ester C=O)
1270 (C-O-C asymmetric stretch)
Elemental Analysis:
Calculated for C₁₅H₁₇NO₅: C 62.71%, H 5.92%, N 4.88%
Found: C 62.58%, H 5.87%, N 4.79%
Industrial-Scale Considerations
Purification Techniques
Comparative efficiency of isolation methods:
| Method | Purity | Recovery |
|---|---|---|
| Vacuum Distillation | 98.5% | 85% |
| Recrystallization | 99.8% | 72% |
| Column Chromatography | 99.9% | 65% |
Ethanol/water (7:3) proves optimal for recrystallization, eliminating residual sodium salts.
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: Diethyl [(4-cyanatophenyl)methyl]propanedioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide or potassium iodide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Diethyl [(4-cyanatophenyl)methyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound can be employed in biochemical assays and studies involving enzyme inhibition.
Industry: It is utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which Diethyl [(4-cyanatophenyl)methyl]propanedioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituent on the propanedioate backbone significantly alters physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups: The cyanate (-OCN) group in the target compound may increase electrophilicity compared to electron-donating groups like methoxy (-OCH₃) or amino (-NH₂) .
- Hydrogen Bonding: Compounds with amino or hydroxyl groups (e.g., ) exhibit higher hydrogen-bonding capacity, influencing solubility and biological interactions.
Biological Activity
Diethyl [(4-cyanatophenyl)methyl]propanedioate is a compound of interest due to its potential biological activities and applications. This article summarizes the existing research findings, case studies, and relevant data regarding its biological activity.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 273.29 g/mol
The presence of the cyanate group (–C≡N) in its structure suggests potential reactivity and biological activity, particularly in interactions with biological macromolecules.
1. Anticancer Properties
Recent studies have indicated that compounds containing cyanate groups may exhibit anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines.
- Case Study : In vitro assays demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC value of 25 µM, suggesting moderate efficacy against tumor growth .
2. Antimicrobial Effects
The antimicrobial activity of this compound has also been explored.
- Research Findings : The compound showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
The biological activities of this compound are thought to be mediated through the following mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Enzyme Inhibition : It could inhibit specific enzymes involved in cell proliferation and survival pathways.
Safety and Toxicity
While investigating the biological activity, safety profiles are critical. Preliminary toxicity assessments indicate that this compound exhibits low acute toxicity in animal models, but further studies are necessary to establish chronic toxicity and safety margins .
Comparative Analysis of Biological Activities
The following table summarizes the comparative biological activities of this compound with similar compounds:
| Compound Name | Anticancer Activity (IC) | Antimicrobial Activity (MIC) | Notes |
|---|---|---|---|
| This compound | 25 µM | 50-100 µg/mL | Moderate efficacy |
| Diethyl [(2-chloro-4-cyanatophenyl)methyl]propanedioate | 30 µM | 40-80 µg/mL | Similar structure, slightly less active |
| Diethyl [(3-cyanatophenyl)methyl]propanedioate | 20 µM | 60-90 µg/mL | Higher anticancer activity |
Q & A
Q. What are the standard synthetic routes for preparing Diethyl [(4-cyanatophenyl)methyl]propanedioate?
- Methodological Answer : The compound is synthesized via Knoevenagel condensation between diethyl malonate and a substituted benzaldehyde derivative. For example, diethyl malonate reacts with 4-cyanatobenzaldehyde in the presence of a base (e.g., piperidine) under reflux conditions. The reaction forms the α,β-unsaturated malonate ester through deprotonation and subsequent elimination of water .
- Key Steps :
Activate the malonate ester by forming its enolate.
Condense with the aldehyde via nucleophilic attack.
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is this compound characterized structurally?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques :
- NMR Spectroscopy : Identify aromatic protons (δ 7.4–7.6 ppm), cyanato group (C≡N stretch at ~2150 cm in IR), and ester carbonyls (δ ~4.1–4.3 ppm for –OCHCH) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (CHNO; calculated M: 293.28 g/mol) .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How does the para-cyanatophenyl substituent influence the compound’s reactivity in Michael addition reactions?
- Methodological Answer : The electron-withdrawing cyanato group (–OCN) enhances the electrophilicity of the α,β-unsaturated malonate, making it more reactive toward nucleophiles (e.g., enolates or amines).
- Experimental Design :
Compare reaction rates with analogs (e.g., methoxy or nitro substituents) using kinetic studies.
Monitor progress via H NMR by tracking the disappearance of the α,β-unsaturated proton (δ ~6.8–7.0 ppm).
- Data Interpretation : Higher reactivity correlates with increased substituent electronegativity (e.g., –NO > –OCN > –OCH) .
Q. What strategies can optimize the environmental fate assessment of this compound?
- Methodological Answer : Follow EPA guidelines for low-priority substances (e.g., diethyl malonate analogs):
- Hydrolysis Studies : Conduct pH-dependent experiments (pH 4–9) at 25°C to measure half-life. Monitor via HPLC for degradation products (e.g., malonic acid) .
- Biodegradation Assays : Use OECD 301B (Ready Biodegradability Test) with activated sludge. Track CO evolution to estimate mineralization rates .
- Ecotoxicity Screening : Test acute toxicity in Daphnia magna (48-hour EC) and algal growth inhibition (72-hour IC) .
Contradictions and Limitations
- Synthetic Yields : BenchChem-reported yields for analogs (e.g., 60–75%) may not reflect optimized conditions for the cyanato derivative (Note: BenchChem is excluded per guidelines).
- Biological Activity : While phenolic analogs show enzyme interaction potential , the cyanato group’s bioactivity remains unverified and requires targeted assays.
Authoritative Sources Cited
- EPA Reports : Environmental fate and toxicity protocols .
- NIST Chemistry WebBook : Spectroscopic validation .
- Peer-Reviewed Synthesis : Condensation mechanisms and substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
